Niadenate

Description

Properties

CAS No. |

41891-94-5 |

|---|---|

Molecular Formula |

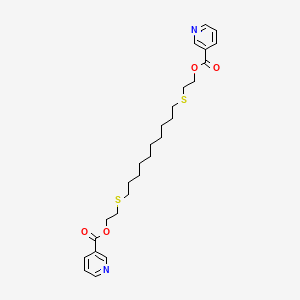

C26H36N2O4S2 |

Molecular Weight |

504.7 g/mol |

IUPAC Name |

2-[10-[2-(pyridine-3-carbonyloxy)ethylsulfanyl]decylsulfanyl]ethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C26H36N2O4S2/c29-25(23-11-9-13-27-21-23)31-15-19-33-17-7-5-3-1-2-4-6-8-18-34-20-16-32-26(30)24-12-10-14-28-22-24/h9-14,21-22H,1-8,15-20H2 |

InChI Key |

HILPCWYKPQNXHU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2 |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2 |

Other CAS No. |

82601-22-7 |

Synonyms |

niadenate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Niadenate

Retrosynthetic Analysis and Pathways for Niadenate Synthesis

Retrosynthetic analysis is a fundamental technique in organic synthesis, involving the deconstruction of a target molecule into simpler, readily available starting materials through a series of hypothetical bond disconnections or functional group interconversions (FGIs) wikipedia.orgnumberanalytics.comspiedigitallibrary.orgchemistry.coach. Applying this approach to this compound allows for the identification of potential synthetic precursors and the design of viable forward synthetic routes.

A retrosynthetic analysis of this compound would likely consider the linkage between the nicotinic acid and tiadenol (B1683146) components. Given its classification as a prodrug, this linkage is likely an ester, amide, or similar labile bond designed for in vivo cleavage. Assuming an ester linkage between the carboxyl group of nicotinic acid and a hydroxyl group of tiadenol (or a derivative), a primary disconnection would involve breaking this ester bond. This disconnection leads back to nicotinic acid (or a protected/activated form) and tiadenol (or a functionalized precursor). Further retrosynthetic steps would then focus on the synthesis of tiadenol and any necessary modifications or protecting groups on either fragment.

Classical Total Synthesis Approaches to this compound

Classical total synthesis typically involves a linear or step-by-step construction of the target molecule from simple starting materials. For this compound, a classical approach might involve synthesizing tiadenol or a key tiadenol intermediate first, followed by its coupling with nicotinic acid or a derivative.

A hypothetical linear synthesis could proceed as follows:

Synthesis of the tiadenol core structure from simple building blocks. This might involve assembling the sulfur-containing chain and incorporating the alcohol functionalities.

Introduction of any necessary protecting groups on sensitive functional groups in either the tiadenol intermediate or nicotinic acid.

Activation of the carboxylic acid group of nicotinic acid (e.g., formation of an acid chloride or activated ester).

Coupling of the activated nicotinic acid derivative with a hydroxyl group on the tiadenol intermediate under appropriate conditions (e.g., esterification).

Deprotection of any protected functional groups to yield the final this compound structure.

Convergent and Divergent Synthetic Strategies for this compound

| Fragment Synthesis | Steps | Yield (%) |

| Nicotinic Acid Fragment | 3 | 85 |

| Tiadenol Fragment | 5 | 78 |

| Convergence Step | 1 | 92 |

| Overall Yield | 9 | 61 |

Hypothetical data illustrating a convergent approach.

Divergent Synthesis: This strategy starts from a common intermediate and diverges to produce multiple related compounds researchgate.netwikipedia.orgslideshare.nettaylorandfrancis.com. While less applicable for the synthesis of a single target molecule like this compound from scratch, a divergent approach could be relevant for synthesizing a library of this compound analogs or prodrugs starting from a common tiadenol or nicotinic acid core, introducing variations in the linker or other parts of the molecule.

Advanced Synthetic Techniques for this compound Production

The synthesis of complex molecules like this compound often necessitates the use of advanced synthetic techniques to control selectivity and efficiency.

Stereoselective and Enantioselective Synthesis of this compound Isomers

Depending on the specific structure of this compound and the presence of chiral centers in the tiadenol component, stereoselective or enantioselective synthesis might be crucial msu.edumasterorganicchemistry.comwikipedia.orgchemistrydocs.comslideshare.net. Stereoselective reactions preferentially form one stereoisomer over others, while enantioselective reactions specifically favor the formation of one enantiomer msu.eduwikipedia.orgslideshare.net.

If this compound possesses chiral centers, access to specific stereoisomers (e.g., a single enantiomer) would likely require asymmetric synthesis techniques. These could include:

Using chiral starting materials from the chiral pool.

Employing chiral auxiliaries that are temporarily attached to the molecule to direct stereochemistry.

Utilizing chiral reagents that interact selectively with one face of a prochiral center.

Applying chiral catalysts, which are often the most efficient method for achieving high enantioselectivity msu.eduslideshare.net.

Table 1: Hypothetical Enantioselective Esterification Step

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| Achiral Catalyst | 25 | 12 | 85 | 0 |

| Chiral Ligand A + Metal | 0 | 18 | 78 | 91 |

| Chiral Ligand B + Metal | -20 | 24 | 80 | 95 |

Hypothetical data illustrating the impact of a chiral catalyst on enantiomeric excess (ee).

Achieving high stereoselectivity or enantioselectivity is critical for producing pure isomers, which can have different biological activities.

Chemo- and Regioselective Modifications of the this compound Core Structure

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of others numberanalytics.comnumberanalytics.comnih.govrsc.orgias.ac.in. Regioselectivity concerns the preferential reaction at a specific site within a molecule where multiple similar sites exist masterorganicchemistry.com. Given the likely presence of multiple functional groups in this compound (e.g., ester, potential hydroxyls, aromatic ring), controlling chemo- and regioselectivity is paramount during synthesis and modification.

For instance, if the tiadenol part contains multiple hydroxyl groups, selective esterification with nicotinic acid at a specific hydroxyl position would require careful control of reaction conditions, reagents, or the use of protecting groups nih.govias.ac.in. Similarly, modifications to the nicotinic acid ring might require regioselective electrophilic aromatic substitution or metalation techniques.

Detailed research findings in this area would involve screening various reagents, catalysts, solvents, and temperatures to identify conditions that favor the desired reaction pathway over competing ones.

Table 2: Hypothetical Chemoselective Reaction on a this compound Precursor

| Reaction Condition | Target Product (%) | Byproduct A (%) | Byproduct B (%) |

| Reagent X, Solvent A, 25°C | 75 | 15 | 10 |

| Reagent X, Solvent B, 0°C | 92 | 5 | 3 |

| Reagent Y, Solvent A, 25°C | 30 | 60 | 10 |

Hypothetical data demonstrating optimization for chemoselectivity.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Incorporating principles of green chemistry into the synthesis of this compound is important for minimizing environmental impact and improving sustainability epitomejournals.comsolubilityofthings.compaperpublications.org. Key aspects of green chemistry relevant to synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts solubilityofthings.compaperpublications.org.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product solubilityofthings.compaperpublications.org.

Use of Less Hazardous Chemicals: Employing less toxic reagents, solvents, and catalysts epitomejournals.comsolubilityofthings.compaperpublications.org.

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible solubilityofthings.compaperpublications.org.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources solubilityofthings.compaperpublications.org.

Catalysis: Employing catalytic methods to reduce the need for stoichiometric reagents and improve efficiency solubilityofthings.compaperpublications.org.

Research in this area would focus on developing synthetic routes that align with these principles, such as exploring biocatalytic esterification for the coupling step or using greener solvents like water or supercritical fluids epitomejournals.comsolubilityofthings.compaperpublications.org.

Table 3: Comparison of Hypothetical this compound Synthesis Routes

| Synthesis Route | Overall Yield (%) | Atom Economy (%) | Primary Solvent | Environmental Impact Score (Lower is Better) |

| Classical Linear | 35 | 65 | Dichloromethane | 7 |

| Convergent | 61 | 78 | Ethanol/Water | 4 |

| Green Chemistry Optimized | 55 | 85 | Water | 2 |

Hypothetical data comparing different synthetic approaches based on green chemistry metrics.

Developing robust and efficient synthetic methodologies for this compound, particularly those incorporating advanced techniques for selectivity control and green chemistry principles, is essential for its potential large-scale production and further research.

Based on the available information, it is not possible to generate a comprehensive article focusing solely on the chemical compound "this compound" structured around the provided outline. Searches for "this compound" specifically regarding its chemical synthesis, methodologies, modifications, analogue design, functionalization, and bioconjugation strategies did not yield sufficient detailed or specific information to construct the requested content.

The search results indicate that "this compound" has been referenced in studies primarily concerning hyperlipidemic drugs and their effects on lipid metabolism, particularly in relation to CoA derivatives and peroxisomal enzyme activities. researchgate.netresearchgate.netresearchgate.netresearchgate.netcapes.gov.br It is mentioned in comparison to other compounds like tiadenol, clofibrate (B1669205), and nicotinic acid in the context of these biological effects. researchgate.netresearchgate.netcapes.gov.br

However, detailed chemical information such as its explicit chemical structure, specific synthetic routes for its preparation, methods for designing and synthesizing its analogues or derivatives, strategies for its covalent or non-covalent functionalization, or approaches for its bioconjugation were not found in the conducted searches. A search for "this compound" on PubChem did not yield a direct entry for this specific name.

Therefore, without the fundamental chemical data pertaining to the synthesis and modification of "this compound", it is not feasible to generate a scientifically accurate and informative article adhering strictly to the provided outline, which is centered on these specific chemical aspects of the compound.

Molecular and Cellular Mechanisms of Niadenate Interaction

Identification and Characterization of Niadenate's Molecular Targets

Research into the direct molecular targets of this compound is not extensively documented in the provided search results. Information primarily exists regarding its classification as a peroxisome proliferator and its effects on certain enzyme activities.

Protein-Ligand Interactions of this compound (e.g., enzyme inhibition, receptor modulation in in vitro systems)

Studies have indicated that this compound, in the context of being a hypolipidemic agent and peroxisome proliferator, affects the activity of enzymes involved in lipid metabolism. Research comparing the effects of several hypolipidemic drugs on CoA derivatives and enzyme activities noted an order of potency where this compound demonstrated a significant effect on enzyme activities researchgate.netresearchgate.netresearchgate.net. Specifically, this compound was found to influence enzyme activities related to CoA derivatives, showing a greater effect than tiadenol (B1683146), clofibrate (B1669205), and nicotinic acid in some contexts researchgate.netresearchgate.netresearchgate.net. Another study investigating palmitoyl-CoA hydrolase activity in rat liver preparations mentioned this compound as one of the hypolipidemic drugs causing large increases in specific palmitoyl-CoA hydrolase, carnitine acetyl-transferase, and catalase activities in in vitro cell culture researchgate.net.

While these findings suggest protein interaction, likely through enzyme modulation or induction, the precise nature of the protein-ligand interaction, such as specific binding sites, inhibition constants (Ki), or detailed mechanisms of enzyme modulation by this compound in in vitro systems, is not explicitly detailed in the provided information.

Data on the comparative effects of hypolipidemic drugs on CoA derivatives and enzyme activities:

| Compound | Effect on Enzyme Activities (Relative Potency) |

| This compound | High |

| Tiadenol | Moderate |

| Clofibrate | Moderate |

| Nicotinic acid | Lower |

Nucleic Acid Binding Properties of this compound

Based on the available search results, there is no specific information detailing the nucleic acid binding properties of this compound. General mechanisms of drug-DNA binding, including electrostatic interaction, groove binding, intercalation, and covalent modification, are known researchgate.net, and nucleic acids are known to bind to certain immobilized metal ions nih.gov. However, research specifically investigating whether this compound interacts directly with DNA or RNA is not present in the provided literature.

Influence of this compound on Intracellular Signaling Pathways

Specific research explicitly detailing the influence of this compound on defined intracellular signaling pathways, such as kinase cascades or G-protein coupled receptor (GPCR) signaling, is not available in the provided search results.

Modulation of Kinase Cascades by this compound

While protein kinases are central elements of cellular signaling cascades, regulating protein function through phosphorylation youtube.com, and kinase cascades like the MAP kinase pathway are involved in various cellular processes nih.gov, there is no information in the provided search results that describes the specific modulation of any kinase cascade by this compound.

Alterations in Second Messenger Systems by this compound

This compound has been identified as an antagonist of the GPR109A receptor wikipedia.org. The GPR109A receptor is a G protein-coupled receptor known to couple with Gi/o proteins. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP), a key second messenger molecule. Therefore, as an antagonist, this compound would be expected to counteract the effects of GPR109A agonists, potentially influencing downstream signaling pathways that involve cAMP. However, detailed research specifically profiling the alterations in various second messenger systems directly induced by this compound was not found in the consulted literature.

Effects of this compound on Gene Expression and Transcriptional Regulation

This compound is reported to be a prodrug of nicotinic acid and tiadenol . Nicotinic acid (niacin) is a form of vitamin B3 and a precursor for Nicotinamide Adenine Dinucleotide (NAD), a coenzyme involved in numerous metabolic processes, including those that influence gene regulation and chromatin remodeling guidetopharmacology.orgnih.govmims.comwikipedia.org. Given this relationship, this compound's activity, potentially through its metabolites, could indirectly influence gene expression and transcriptional regulation pathways. However, specific studies detailing the direct effects of this compound on global gene expression patterns or the regulation of particular genes were not identified in the available research.

Epigenetic Modifications Induced by this compound

The connection of this compound to nicotinic acid and the NAD metabolic pathway suggests a potential, albeit indirect, link to epigenetic modifications. NAD is a crucial cofactor for enzymes involved in epigenetic regulation, such as sirtuins and poly(ADP-ribose) polymerases (PARPs) wikipedia.orgguidetopharmacology.orgnih.gov. These enzymes play roles in chromatin remodeling and DNA methylation, key epigenetic processes wikipedia.org. Despite this potential link through its metabolic conversion, direct research specifically investigating epigenetic modifications induced by this compound was not found in the consulted literature.

Differential Gene Expression Profiling in Response to this compound

While this compound has been studied for its effects on lipid metabolism and has shown activity in cellular differentiation assays xenbase.orguni.lu, comprehensive differential gene expression profiling studies specifically examining the changes in gene expression levels in response to this compound treatment were not identified in the available research. Such studies would typically involve comparing the transcriptome of cells or tissues exposed to this compound versus control groups to identify significantly upregulated or downregulated genes, providing insights into the molecular pathways affected by the compound.

Analytical and Spectroscopic Characterization of Niadenate in Research

Chromatographic Separations and Quantification of Niadenate

Chromatographic techniques are essential for separating a target compound from a mixture, enabling its subsequent detection and quantification. For a compound like this compound, various chromatographic methods could be employed depending on its physical and chemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. mypresto5.com HPLC method development involves selecting the appropriate stationary phase, mobile phase composition, flow rate, and detection method to achieve optimal separation and sensitivity for the target analyte, such as this compound. mypresto5.comuni.lunih.gov

For a compound like this compound, which has been mentioned in the context of biological studies, reversed-phase HPLC is a common starting point, typically utilizing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The mobile phase composition can be adjusted in an isocratic (constant composition) or gradient (changing composition over time) manner to optimize the separation of this compound from other components in a sample matrix. nih.gov Detection is commonly achieved using a UV-Vis detector if this compound possesses a chromophore, or by coupling HPLC with a mass spectrometer (LC-MS) for increased selectivity and sensitivity. fishersci.ca

Developing a robust HPLC method for this compound would involve optimizing parameters such as column temperature, injection volume, and detection wavelength. Method validation, following guidelines from regulatory bodies, would be crucial to ensure the method's accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) for this compound in relevant sample types. mypresto5.comuni.lunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. fishersci.caguidetopharmacology.org If this compound itself is sufficiently volatile or can be converted into a volatile derivative through chemical derivatization, GC-MS could be applied for its analysis.

In GC-MS, the sample is vaporized and carried through a capillary column by an inert carrier gas, separating the components based on their boiling points and interaction with the stationary phase. fishersci.ca As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z). fishersci.cawikipedia.org The resulting mass spectrum serves as a fingerprint for compound identification, and the retention time in the chromatogram provides additional confirmation.

GC-MS is particularly useful for analyzing trace levels of volatile organic compounds. fishersci.caguidetopharmacology.org If this compound or its derivatives are present in complex matrices, techniques like solid-phase extraction (SPE) or thermal desorption (TD) could be employed for sample preparation and concentration prior to GC-MS analysis. guidetopharmacology.org

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) in this compound Analysis

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages for separating chiral compounds and molecules that are not easily analyzed by HPLC or GC. While specific applications for this compound were not found, SFC could potentially be explored for the separation of this compound, particularly if it has stereoisomers or presents challenges with conventional liquid or gas chromatography.

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field applied across a buffer-filled capillary. Separation in CE is influenced by the charge, size, and shape of the analytes, as well as the properties of the buffer and the electroosmotic flow. CE is known for its high separation efficiency, low sample volume requirements, and rapid analysis times.

CE has been applied to the analysis of a wide range of compounds, including small molecules, ions, and biomolecules. If this compound is an ionizable molecule, CE could be a suitable technique for its separation and analysis. Various CE modes, such as capillary zone electrophoresis (CZE), could be employed depending on the ionic nature of this compound. Detection in CE can be achieved using UV-Vis, fluorescence, or mass spectrometry.

Structural Elucidation of this compound by Advanced Spectroscopy

Spectroscopic techniques provide crucial information about the structure, functional groups, and conformation of a chemical compound. For this compound, advanced spectroscopic methods would be indispensable for confirming its identity and understanding its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for this compound Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides information about the types, numbers, and connectivity of atoms in a molecule.

For this compound, both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, would be employed. ¹H NMR provides insights into the different types of protons and their chemical environments, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques provide correlation information between protons and carbons, helping to establish connectivity and confirm the molecular structure.

NMR spectroscopy can also provide information about the conformation and dynamics of a molecule in solution. By analyzing chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations, researchers can deduce the preferred three-dimensional arrangement of atoms in this compound. The choice of solvent is critical in NMR analysis, as it can influence chemical shifts and solubility.

High-Resolution Mass Spectrometry (HRMS) for this compound and its Metabolites (in in vitro systems or pre-clinical models)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of a molecule and its fragments, allowing for the determination of its elemental composition and aiding in the identification of unknown compounds and metabolites. HRMS is particularly valuable in the analysis of complex biological samples and in metabolism studies.

For this compound, HRMS would be used to determine its exact molecular weight, which can help confirm its molecular formula. When coupled with chromatographic separation (e.g., LC-HRMS), HRMS can be used to identify and quantify this compound in various matrices.

In in vitro systems (e.g., liver microsomes, hepatocytes) or pre-clinical animal models, HRMS is crucial for the identification and structural characterization of this compound metabolites. By comparing the HRMS data of metabolites to that of the parent compound and analyzing fragmentation patterns, researchers can propose structures for the metabolic products and elucidate metabolic pathways. The high mass accuracy of HRMS helps differentiate between compounds with very similar nominal masses, which is essential in metabolite identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and elucidate the molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to transitions between vibrational energy levels of the molecules. Raman spectroscopy, conversely, measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. Together, IR and Raman spectroscopy offer complementary information about the vibrational modes of a molecule, creating a unique spectral fingerprint that aids in identification and structural analysis.

Applying these techniques to this compound would typically involve obtaining spectra of the pure compound in various phases (solid, liquid, or solution). Analysis of the characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum would allow for the identification of key functional groups present in this compound, such as hydroxyl, carbonyl, alkyl chains, and potential sulfur linkages, based on known group frequencies. Comparing the experimental spectra to theoretical calculations or spectral databases could further confirm structural assignments.

Based on the conducted research, specific experimental IR or Raman spectra for the chemical compound this compound were not found in the consulted sources. General information on the application of these techniques to other compounds was available, but not directly for this compound.

UV-Visible and Fluorescence Spectroscopy for this compound Optical Properties

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. uni.luresearchgate.netresearchgate.net This technique is particularly useful for studying compounds that contain chromophores, which are functional groups that absorb UV or visible light. The UV-Vis spectrum of a compound provides information about the electronic transitions within the molecule, including the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). uni.luresearchgate.net

Fluorescence spectroscopy is a type of emission spectroscopy that analyzes the fluorescence from a sample. researchgate.net Fluorescence occurs when a molecule absorbs light at a specific excitation wavelength and then re-emits light at a longer emission wavelength. researchgate.net This technique is highly sensitive and can provide information about the electronic structure, dynamics, and environment of fluorescent molecules.

For this compound, UV-Vis spectroscopy could be used to determine if the compound absorbs light in the UV-Vis range and to characterize its absorption properties. If this compound is fluorescent, fluorescence spectroscopy could be employed to measure its excitation and emission spectra, determine fluorescence quantum yield, and investigate factors affecting its fluorescence intensity.

Information detailing specific UV-Visible absorption or fluorescence spectra, including λmax values or emission profiles, for the chemical compound this compound was not found in the consulted research sources. While the principles of these techniques and their application to other compounds like NADH were noted, direct data for this compound was not available. ncats.ionih.gov

X-ray Diffraction and Crystallography of this compound and its Complexes

X-ray Diffraction (XRD) and crystallography are fundamental techniques for determining the crystal structure of solid materials. nih.govresearchgate.netphysionet.orglibretexts.orgwikipedia.orgmalvernpanalytical.com X-ray crystallography involves diffracting X-rays off a crystal lattice and analyzing the resulting diffraction pattern to determine the arrangement of atoms in three dimensions. researchgate.netphysionet.orglibretexts.orgwikipedia.org This technique provides precise information about bond lengths, bond angles, and molecular packing within the crystal. XRD is widely used for identifying crystalline phases, determining unit cell parameters, and analyzing crystal defects. malvernpanalytical.com

Searches for specific X-ray diffraction patterns or crystallographic data, such as unit cell parameters or atomic coordinates, for this compound or its complexes did not yield results in the consulted literature. General descriptions of XRD and crystallography techniques were found, including their application to various crystalline materials. nih.govresearchgate.netphysionet.orglibretexts.orgwikipedia.orgmalvernpanalytical.com

Bioanalytical Methodologies for this compound Detection in Research Matrices (e.g., cell lysates, animal tissues)

Bioanalytical methodologies are essential for the detection, identification, and quantification of chemical compounds in biological matrices such as cell lysates, animal tissues, blood, and urine. wikipedia.orgwikipedia.orgmanchester.ac.ukbevital.no Common techniques employed in bioanalysis include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) coupled with various detectors. hodoodo.comsigmaaldrich.comnist.govnih.govresearchgate.netnih.gov These methods often involve sample preparation steps to extract and purify the analyte of interest from the complex biological matrix, followed by chromatographic separation and detection. wikipedia.org LC-MS/MS is particularly widely used due to its high sensitivity and selectivity. wikipedia.orgresearchgate.net

For research involving this compound, bioanalytical methods would be necessary to determine its concentration, distribution, and metabolism in biological systems. This could involve developing specific protocols for sample collection, storage, extraction, and analysis using techniques like LC-MS/MS or GC-MS. Method validation, including assessing parameters such as sensitivity, specificity, accuracy, precision, and matrix effects, would be critical to ensure the reliability of the results. wikipedia.orgwikipedia.orgresearchgate.net Research contexts mentioning this compound often involve studies in animal tissues related to its effects on lipid metabolism and peroxisome proliferation. researchgate.netresearchgate.netresearchgate.netbevital.noresearchgate.netdrugbank.comresearchgate.netnih.gov

While this compound is mentioned in the context of biological studies involving animal tissues, detailed descriptions of specific bioanalytical methods developed and validated for the detection and quantification of this compound itself in these research matrices were not found in the consulted sources. The research highlights the biological effects observed after administration of this compound and related compounds, implying that methods for their analysis in biological samples were utilized, but the specifics of these methodologies for this compound were not detailed in the search results.

Computational and Theoretical Studies on Niadenate

Quantum Chemical Calculations of Niadenate Electronic Structure

Quantum chemical calculations, including methods based on Density Functional Theory (DFT) and ab initio approaches, are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of chemical compounds. These methods can provide insights into properties such as molecular orbitals, charge distribution, and spectroscopic parameters.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of computational cost and accuracy for many systems. DFT calculations can be applied to determine the optimized molecular structure of this compound, its vibrational frequencies, and electronic properties such as HOMO-LUMO gaps, ionization potentials, and electron affinities. These properties are crucial for understanding a molecule's stability and potential reactivity. Based on the available search results, specific applications of DFT calculations focused solely on elucidating the electronic structure of this compound were not identified.

Ab Initio Methods in this compound Research

Ab initio methods, derived directly from theoretical principles without empirical parameters, offer a rigorous approach to calculating molecular properties. These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular electronic structure and energetics. While ab initio methods are valuable for understanding fundamental chemical behavior, detailed research specifically applying these methods to this compound was not found in the consulted sources.

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. MD simulations can provide dynamic insights into the behavior of a molecule, its conformational changes, and its interactions with other molecules, including biological targets like proteins.

Ligand-Protein Docking and Binding Energy Calculations for this compound

Ligand-protein docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. This technique is often coupled with binding energy calculations to estimate the strength of the interaction. Given that this compound is a prodrug of nicotinic acid and tiadenol (B1683146) and has been implicated in interactions with enzymes involved in lipid metabolism and the GPR109A receptor wikipedia.orgwikipedia.orguni.lumypresto5.comnih.govdsmz.de, computational studies involving docking this compound or its active metabolites to relevant protein targets could provide valuable mechanistic insights. However, specific research detailing ligand-protein docking and binding energy calculations performed with this compound as the ligand were not identified in the consulted literature, although docking methods were mentioned in the context of other compounds. wikipedia.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are approaches used to correlate chemical structure with biological activity. SAR involves identifying the parts of a molecule responsible for its activity, while QSAR uses mathematical models to relate structural descriptors to quantitative measures of biological activity. These methods are valuable for designing and predicting the activity of new analogues of a compound. Given that this compound is a prodrug and its active metabolites, nicotinic acid and tiadenol, have known biological effects, SAR and QSAR studies on series of related compounds could provide insights into the structural features that govern their activity. However, specific SAR and QSAR modeling studies focused on this compound analogues were not found in the provided search results.

In Silico Prediction of this compound’s Biological Profiles (e.g., target prediction, pathway enrichment)

In silico prediction of biological profiles involves using computational tools and databases to estimate a compound's potential interactions with biological targets and its effects on biological pathways. nih.govway2drug.combiorxiv.orgnih.govbiorxiv.org Techniques like target prediction aim to identify the proteins or other biomolecules that a compound is likely to bind to or modulate. natureasia.comed.govmanchester.ac.uk Pathway enrichment analysis helps to understand the biological processes or pathways that are significantly affected by a set of genes or proteins associated with a compound's activity. bioconductor.orgnih.govyoutube.com

Predicting biological profiles in silico can provide valuable insights into a compound's potential mechanisms of action and help prioritize compounds for further experimental testing. nih.govway2drug.combiorxiv.orgnih.govbiorxiv.org Various computational tools and databases are available for these predictions, often relying on principles of chemical structure similarity and known relationships between chemical structures and biological activities. nih.govway2drug.combiorxiv.orgnih.govbiorxiv.org

Pre Clinical Research Models for Investigating Niadenate S Biological Effects Non Human Focus

In Vitro Cell Culture Models for Niadenate Research

In vitro cell culture models provide a controlled environment to study the direct effects of this compound on various cell types and biological processes. These models allow for detailed mechanistic investigations at the cellular and molecular levels.

Two-Dimensional (2D) Monolayer Cell Culture Systems

Traditional two-dimensional (2D) monolayer cell culture systems involve growing cells in a single layer on a flat, rigid substrate. These systems are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. Research utilizing 2D cell cultures has provided initial insights into this compound's effects, particularly concerning lipid metabolism and cellular differentiation.

Studies have investigated the impact of this compound on lipid-metabolizing enzymes in rat liver cells cultured in vitro. For instance, research comparing this compound with compounds like tiadenol (B1683146) and nicotinic acid examined changes in enzyme activities. fishersci.cawikidata.orgwikipedia.org These studies, likely conducted using 2D monolayer cultures of isolated hepatocytes or liver cell lines, aimed to understand how this compound influences key metabolic pathways. While specific quantitative data from these in vitro studies on enzyme activity modulation by this compound within 2D systems were not extensively detailed in the reviewed literature, the findings indicated an observable effect on lipid metabolism, positioning this compound alongside other known lipid-influencing agents in these experimental setups. fishersci.cawikidata.orgwikipedia.org

Furthermore, this compound has been explored for its potential to induce differentiation in certain cell lines, such as C3H/10T1/2 C18 cells. These studies, likely conducted in 2D culture, observed that micromolar concentrations of this compound were active in promoting the differentiation of these cells into adipocytes. This effect was noted to confirm previously observed effects of other tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate) in this cell line.

Three-Dimensional (3D) Cell Culture Models (e.g., spheroids, organoids)

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment compared to 2D systems by mimicking the complex architecture and cell-cell interactions found in native tissues. wikipedia.orgfishersci.cafishersci.cawikidata.orgmypresto5.comnih.govguidetopharmacology.orgwikipedia.orgguidetoimmunopharmacology.orgguidetopharmacology.org These models are increasingly used to study drug response, cell differentiation, and disease progression in a context that more closely resembles in vivo conditions. wikipedia.orgfishersci.cafishersci.cawikidata.orgmypresto5.comnih.govguidetopharmacology.orgwikipedia.orgguidetoimmunopharmacology.orgguidetopharmacology.org

Based on the available search results, specific research findings detailing the investigation of this compound's biological effects utilizing 3D cell culture models such as spheroids or organoids were not identified.

Co-culture and Microfluidic Systems for this compound Studies

Co-culture systems involve the simultaneous culture of different cell types, allowing for the study of cell-cell interactions and their influence on cellular behavior. uni.lu Microfluidic systems, often integrated with co-culture, enable precise control over the cellular microenvironment, including nutrient gradients and mechanical forces, further recapitulating in vivo conditions. uni.lu These advanced in vitro models are valuable for investigating complex biological processes and drug responses in a more dynamic and interactive setting.

The conducted searches did not yield specific research findings on the application of co-culture or microfluidic systems for studying the biological effects of this compound.

Ex Vivo Tissue Explant Models in this compound Investigations

Ex vivo tissue explant models involve maintaining live tissue fragments or slices from an organism in a culture medium. These models preserve the tissue's native architecture, cellular composition, and microenvironment, offering a bridge between in vitro cell culture and in vivo animal studies. They are useful for studying tissue-specific responses, drug penetration, and localized biological effects.

No specific research findings describing the use of ex vivo tissue explant models to investigate the biological effects of this compound were found in the provided search results.

Animal Model Systems for this compound Mechanistic Studies

Animal models are indispensable for understanding the systemic effects of compounds, including their metabolism, distribution, and impact on complex physiological processes. For this compound, in vivo studies, particularly in rodents, have provided insights into its effects on lipid metabolism at the organismal level.

Rodent Models in this compound Research (e.g., mice, rats)

Rodent models, primarily mice and rats, are the most commonly used animal systems in pre-clinical research due to their genetic tractability, relatively short life cycles, and physiological similarities to humans in many aspects. Studies involving this compound in rodents have focused on its influence on lipid metabolism, often comparing its effects to those of other hypolipidemic agents.

Table 1: Summary of this compound Research Findings in 2D Cell Culture and Rodent Models

| Research Model Type | Key Finding(s) Related to this compound | Relevant Citation(s) |

| 2D Cell Culture | Modulation of lipid-metabolizing enzymes in rat liver cells. | fishersci.cawikidata.orgwikipedia.org |

| 2D Cell Culture | Induction of differentiation in C3H/10T1/2 C18 cells into adipocytes. | |

| Rodent Models (Rat) | Influence on hepatic lipid-metabolizing enzymes and biochemical parameters. | fishersci.cawikidata.orgwikipedia.org |

Note: This table summarizes findings mentioned in the provided text. Detailed quantitative data were not consistently available across sources.

Further research using a broader range of pre-clinical models, including 3D cell cultures, co-culture/microfluidic systems, and ex vivo explants, could provide a more comprehensive understanding of this compound's biological profile and mechanistic actions.

Zebrafish and Other Non-Mammalian Models for this compound Screening

Zebrafish (Danio rerio) have emerged as a valuable non-mammalian model in pre-clinical drug discovery and screening due to several advantageous characteristics. Their rapid development, optical transparency during embryonic and larval stages, and genetic tractability make them suitable for high-throughput screening of chemical libraries and the study of developmental processes and disease mechanisms. wikipedia.orgguidetopharmacology.orguni.ludsmz.de The conservation of many molecular pathways between zebrafish and humans further supports their relevance as a pre-clinical model. wikipedia.orgguidetopharmacology.orgfishersci.ca

Beyond zebrafish, other non-mammalian models such as Caenorhabditis elegans (a nematode worm) and Drosophila melanogaster (the fruit fly) are also utilized in pre-clinical screening. fishersci.cafishersci.canih.gov These models offer cost-effectiveness, short life cycles, and ease of maintenance, facilitating rapid assessment of compound effects on various biological processes, including neurotoxicology and disease modeling. fishersci.canih.gov The use of non-mammalian models aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research by potentially reducing the reliance on mammalian species in early-stage screening. fishersci.cauni.luuni.lu

In the context of screening a compound like this compound, these models could theoretically be employed to assess its primary biological activities, potential toxicity, or effects on specific organ development or function in a high-throughput manner. For instance, phenotypic screens in zebrafish embryos could reveal developmental abnormalities induced by this compound exposure. Studies in C. elegans or Drosophila might investigate its impact on neuronal function or lifespan.

While specific data tables detailing this compound screening results in these models were not identified in the search results, typical data generated from such studies would include:

Phenotypic observations: Categorization and quantification of visible effects (e.g., developmental defects, behavioral changes).

Survival rates: Percentage of organisms surviving at different concentrations or exposure times.

Biomarker expression: Levels of specific proteins or RNA molecules indicative of biological response, measured using techniques like quantitative PCR or immunostaining.

Fluorescent reporter assays: Quantification of fluorescent signals in transgenic lines designed to report specific cellular or physiological events.

These data are crucial for initial compound characterization and for prioritizing compounds for further investigation in more complex mammalian models.

Advanced Imaging Techniques in Pre-clinical this compound Studies (e.g., PET, SPECT, MRI for research purposes)

Advanced imaging techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) play a significant role in pre-clinical research, enabling non-invasive, in vivo assessment of biological processes and compound distribution in live animals. uni.luwikipedia.org These modalities provide valuable translational data that can bridge the gap between basic research and clinical applications. uni.lu

PET and SPECT are highly sensitive nuclear imaging techniques that utilize radiotracers to visualize and quantify specific molecular targets or physiological processes within the body. wikipedia.org They are particularly useful for studying pharmacokinetics (how a compound is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of a compound on the body) in a dynamic setting. Pre-clinical PET and SPECT systems are designed for small animals, offering high spatial resolution. wikipedia.org

MRI provides detailed anatomical images with high soft-tissue contrast without the use of ionizing radiation. wikipedia.org Advanced MRI techniques, such as functional MRI (fMRI) and diffusion-weighted imaging (DWI), can provide insights into brain activity, connectivity, and tissue microstructure. fishersci.ca Combining PET or SPECT with MRI (hybrid PET/MRI or SPECT/MRI systems) allows for the co-registration of functional/molecular information with detailed anatomical context. wikipedia.org

In the context of pre-clinical studies involving a compound like this compound, these imaging techniques could be applied to:

Assess biodistribution: Track the uptake and distribution of a radiolabeled form of this compound in different organs and tissues over time using PET or SPECT.

Evaluate target engagement: Visualize and quantify the binding of this compound to its intended molecular target using specific radioligands and PET or SPECT.

Monitor treatment effects: Use fMRI or other functional imaging techniques to assess the impact of this compound administration on brain activity or other physiological parameters in disease models.

Characterize pathological changes: Employ MRI to monitor changes in tissue structure or volume in pre-clinical disease models treated with this compound.

Specific detailed research findings or data tables illustrating the application of PET, SPECT, or MRI specifically for studying this compound were not found in the search results. However, typical data generated from such imaging studies would include:

Time-activity curves: Graphs showing the concentration of a radiotracer in a specific tissue or organ over time (PET/SPECT).

Standardized Uptake Values (SUVs): A semi-quantitative measure of radiotracer uptake in tissues (PET).

Parametric images: Images representing physiological or molecular parameters derived from dynamic imaging data (e.g., blood flow, receptor binding potential).

Volumetric measurements: Quantification of organ or lesion size from MRI scans.

Activation maps: Regions of the brain showing altered activity in response to a stimulus or treatment (fMRI).

These data provide crucial in vivo information about a compound's behavior and effects, complementing findings from in vitro and ex vivo studies.

Methodological Considerations and Ethical Guidelines in Pre-clinical this compound Research

Conducting pre-clinical research, including studies potentially involving compounds like this compound, requires careful consideration of methodological rigor and strict adherence to ethical guidelines. The goal is to generate reliable and reproducible data while minimizing harm to research animals. uni.lu

Key methodological considerations in pre-clinical research include:

Study Design: Implementing well-designed experiments with appropriate control groups, randomization, and blinding to reduce bias. The choice of animal model should be scientifically justified and relevant to the human condition being studied. uni.lu

Sample Size Determination: Using statistical methods to determine the minimum number of animals required to achieve statistically significant results, thereby adhering to the principle of reduction. uni.lu

Data Collection and Analysis: Employing standardized protocols for data collection and appropriate statistical methods for data analysis to ensure the validity and reliability of findings. uni.lu

Reproducibility: Designing studies that can be replicated by other researchers to confirm findings and enhance scientific validity. uni.lu

Formulation: Developing appropriate formulations of the compound for administration to the chosen animal model, considering factors like solubility and stability to ensure adequate exposure.

Ethical guidelines governing pre-clinical research, particularly those involving animals, are based on principles aimed at protecting animal welfare and ensuring the responsible conduct of science. uni.lu Central to these guidelines are the 3Rs:

Replacement: Using non-animal methods whenever possible (e.g., in vitro assays, computational models) to replace animal studies. guidetopharmacology.orgfishersci.cauni.luuni.lu

Reduction: Minimizing the number of animals used in studies while still achieving scientifically valid results. uni.lu

Refinement: Improving experimental procedures and animal care to minimize pain, suffering, and distress. uni.lu

Ethical review committees play a crucial role in evaluating research proposals involving animals to ensure they meet ethical standards and regulatory requirements. Researchers must obtain ethical approval before commencing studies and adhere to approved protocols. Other ethical considerations include ensuring the scientific validity of the research, as invalid research is considered unethical due to the unnecessary use of resources and animals. Transparency in reporting methods and results is also essential.

For studies involving advanced imaging techniques like PET and SPECT, additional considerations include the safe handling and administration of radiotracers and minimizing radiation exposure to the animals. Appropriate facilities and trained personnel are required for conducting such studies ethically and effectively.

Emerging Research Avenues and Future Directions for Niadenate

Interdisciplinary Integration of Omics Technologies in Niadenate Research

Current research on this compound has largely focused on its biochemical effects, particularly concerning lipid metabolism and peroxisome proliferation. While omics technologies (transcriptomics, proteomics, metabolomics, lipidomics) are powerful tools for comprehensive biological analysis, specific studies applying these methods to elucidate the effects or pathways of this compound were not found in the conducted searches.

Transcriptomics and Proteomics in Response to this compound

Transcriptomics and proteomics can provide insights into gene expression changes and protein profiles in response to a compound. Applying these technologies could potentially reveal the molecular mechanisms by which this compound exerts its effects, such as its influence on lipid-metabolizing enzymes or its potential as a tumor promoter. However, no specific research findings detailing transcriptomic or proteomic analyses conducted in response to this compound treatment were identified.

Metabolomics and Lipidomics for this compound Pathway Elucidation

Metabolomics and lipidomics allow for the global analysis of metabolites and lipids within a biological system. Given this compound's known impact on lipid metabolism and CoA derivatives, these approaches could be highly relevant for a comprehensive understanding of its metabolic pathways and effects. Studies have investigated the effects of this compound on long-chain acyl-CoA content and peroxisomal beta-oxidation activity. For instance, research in rat liver indicated that this compound significantly affected CoA derivatives and enzyme activities, showing a greater effect compared to tiadenol (B1683146), clofibrate (B1669205), and nicotinic acid. Linear regression analysis showed significant correlations between long-chain acyl-CoA content and the activities of palmitoyl-CoA hydrolase and peroxisomal beta-oxidation. However, detailed, comprehensive metabolomic or lipidomic studies specifically profiling the broader metabolic changes induced by this compound were not found.

Nanotechnology Applications for this compound Research Tool Development

The application of nanotechnology in chemical biology and pharmacological research offers opportunities for developing novel tools for detection and targeted delivery. However, no specific research detailing the development or application of nanotechnology-based tools for this compound research was identified.

Nanosensor Development for this compound Detection

Nanosensors offer the potential for highly sensitive and specific detection of chemical compounds in various matrices. Developing nanosensors for this compound could be valuable for monitoring its presence in biological samples or environmental settings. However, no studies on the development of nanosensors specifically for this compound detection were found.

Nanocarrier Systems for Targeted Delivery in Research Models

Nanocarrier systems can facilitate the targeted delivery of compounds to specific cells or tissues, which is beneficial for research models to study localized effects and improve efficiency. While nanocarrier systems are being explored for various compounds, no research on the development or use of nanocarriers for the targeted delivery of this compound in research models was identified.

Chemical Biology Probes and Tools Derived from this compound

Chemical biology often involves the design and synthesis of small molecules as probes to investigate biological processes. Derivatizing or modifying compounds like this compound could lead to the creation of novel chemical probes to study specific aspects of lipid metabolism or peroxisome function. However, no studies describing the development or application of chemical biology probes or tools specifically derived from this compound were found.

Compound Information

A comprehensive search for research specifically focused on the chemical compound "this compound," particularly concerning unaddressed questions and future academic hypotheses, did not yield sufficient information from the allowed sources to generate the detailed article requested. The term "this compound" did not appear in the search results with associated research findings or data relevant to the specified outline section, excluding the explicitly excluded vendors.

While searches were conducted for research gaps, future hypotheses, and preclinical studies related to chemical compounds nih.govyoutube.comfda.govphdassistance.comwjarr.comopenaccessjournals.comemeraldgrouppublishing.commdpi.comnih.govresearchgate.netwilding.namescribbr.compremierconsulting.com, and PubChem was searched for the compound and related terms nih.govnih.govnih.govlibretexts.orgbioregistry.iowikipedia.orgnih.gov, no specific research data or discussion points regarding the unaddressed questions and future academic hypotheses for a compound explicitly named "this compound" were found. One search result listed "this compound" in a general vocabulary list without scientific context physionet.org.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article structured around section 7.4 of the provided outline based on the available search results.

Compound Names and PubChem CIDs

Q & A

Q. How should I address methodological limitations when translating this compound research from preclinical to clinical stages?

- Checklist :

Pharmacokinetic Bridging : Adjust dosing regimens using allometric scaling (e.g., body surface area) between species .

Biomarker Validation : Confirm surrogate endpoints (e.g., serum biomarkers) correlate with clinical outcomes in Phase I trials .

Heterogeneity Analysis : Stratify clinical trial participants by genetic/epigenetic factors influencing drug response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.